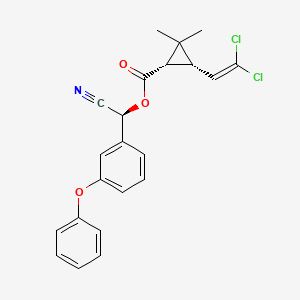
3-hydroxy-4',5-dimethoxystilbene
概要
説明
3-Hydroxy-4’,5-dimethoxystilbene is a natural compound found in the stem bark of Morus nigra L . It belongs to the class of stilbenes, which are phenolic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antiproliferative activity against cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4’,5-dimethoxystilbene can be achieved through various synthetic routes. One common method involves the methylation of resveratrol using methyl iodide in the presence of a base . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of 3-hydroxy-4’,5-dimethoxystilbene can be achieved through microbial fermentation. Engineered strains of Escherichia coli and Streptomyces venezuelae have been used to produce high yields of methylated stilbenes, including 3-hydroxy-4’,5-dimethoxystilbene . This method offers an efficient and environmentally friendly alternative to traditional chemical synthesis.
化学反応の分析
Types of Reactions
3-Hydroxy-4’,5-dimethoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-hydroxy-4’,5-dimethoxystilbene .
科学的研究の応用
3-Hydroxy-4’,5-dimethoxystilbene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive stilbenes.
Medicine: Its antioxidant and anti-inflammatory properties are being explored for therapeutic applications.
作用機序
The mechanism of action of 3-hydroxy-4’,5-dimethoxystilbene involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation . The compound’s methoxylation enhances its bioactivity and stability, allowing it to interact more effectively with biological targets .
類似化合物との比較
Similar Compounds
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and stability.
Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.
Pinostilbene: A monomethylated stilbene with similar bioactivities.
Uniqueness
3-Hydroxy-4’,5-dimethoxystilbene is unique due to its specific substitution pattern, which imparts distinct biological activities and stability compared to other stilbenes. Its enhanced antiproliferative activity against cancer cells sets it apart from other similar compounds .
特性
IUPAC Name |
3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-7-5-12(6-8-15)3-4-13-9-14(17)11-16(10-13)19-2/h3-11,17H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJJZHWFJYIMM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58436-29-6 | |
| Record name | 3-Methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of microorganisms were studied in relation to resveratrol's antimicrobial activity in the provided research?
A1: While the provided abstract doesn't specify the exact microorganisms, it mentions that the research focused on the "antimicrobial activity of resveratrol-derived monomers and dimers against foodborne pathogens" []. This suggests the study likely investigated bacteria commonly associated with foodborne illnesses, such as Salmonella, Listeria monocytogenes, or Escherichia coli.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)

![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)

